molecular formula C4H6ClN3O2S B13524879 4-Chloro-1-methyl-1H-pyrazole-5-sulfonamide

4-Chloro-1-methyl-1H-pyrazole-5-sulfonamide

Cat. No.: B13524879
M. Wt: 195.63 g/mol
InChI Key: PIIOELCBZPDVIF-UHFFFAOYSA-N
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Description

4-Chloro-1-methyl-1H-pyrazole-5-sulfonamide is a heterocyclic sulfonamide derivative with a pyrazole backbone substituted by a chlorine atom at position 4, a methyl group at position 1, and a sulfonamide group at position 5. This compound is of significant interest in medicinal chemistry due to the bioactivity of pyrazole-sulfonamide hybrids, which are known for their antimicrobial, anti-inflammatory, and enzyme-inhibitory properties .

Properties

Molecular Formula

C4H6ClN3O2S

Molecular Weight

195.63 g/mol

IUPAC Name

4-chloro-2-methylpyrazole-3-sulfonamide

InChI

InChI=1S/C4H6ClN3O2S/c1-8-4(11(6,9)10)3(5)2-7-8/h2H,1H3,(H2,6,9,10)

InChI Key

PIIOELCBZPDVIF-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)Cl)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 4-Chloro-1-methyl-1H-pyrazole-5-sulfonamide typically involves the reaction of a suitably substituted pyrazole precursor with sulfonyl chlorides or sulfonamide derivatives. The key steps include:

  • Formation of the pyrazole ring with the desired substitutions (4-chloro and 1-methyl groups).
  • Introduction of the sulfonamide functional group at the 5-position of the pyrazole ring.

A common synthetic route is the condensation of 4-chloro-1-methylpyrazole with sulfanilamide derivatives or sulfonyl chlorides, which yields the target sulfonamide compound with good efficiency and adaptability for further functionalization.

Detailed Synthetic Procedure from Literature

A representative synthesis approach, adapted from related pyrazole sulfonamide derivatives preparation, can be outlined as follows:

Step Reagents & Conditions Description
1 Substituted phenylhydrazine + ethyl acetoacetate in anhydrous ethanol, stirred at 70–80°C for 5 h Cyclization to form substituted pyrazole intermediate
2 Removal of ethanol under reduced pressure to isolate solid intermediate Concentration and isolation of pyrazole intermediate
3 Dissolution in DMF and addition of phosphorus oxychloride (POCl₃), stirred at 90°C for 1 h Vilsmeier–Haack formylation to introduce formyl group on pyrazole ring
4 Pouring into ice-cold water, filtration to obtain solid product Isolation of formylated pyrazole intermediate
5 Oxidation with 5.0 mol/L potassium permanganate (KMnO₄) solution at 70–80°C Oxidation of intermediate to sulfonamide or sulfone derivative
6 pH adjustment to 7–8 with 3.0 mol/L potassium hydroxide (KOH), filtration Neutralization and purification
7 Acidification with 6.0 mol/L hydrochloric acid (HCl) to precipitate product Crystallization of final sulfonamide compound
8 Recrystallization from anhydrous ethanol Final purification to obtain pure 4-Chloro-1-methyl-1H-pyrazole-5-sulfonamide

This procedure is adaptable and has been used to synthesize a series of pyrazole sulfonamide derivatives, demonstrating its robustness and reproducibility.

Chemical and Spectroscopic Characterization

During synthesis, the structure and purity of 4-Chloro-1-methyl-1H-pyrazole-5-sulfonamide are confirmed by:

Summary Table of Key Preparation Data

Parameter Details
Molecular Formula C₄H₆ClN₃O₂S
Molecular Weight 195.63 g/mol
Starting Materials 4-Chloro-1-methylpyrazole, sulfonyl chloride or sulfanilamide derivatives
Key Reagents Phosphorus oxychloride (POCl₃), KMnO₄, KOH, HCl
Solvents Ethanol, DMF, water
Reaction Temperatures 70–90°C
Purification Filtration, recrystallization from anhydrous ethanol
Characterization Techniques NMR, IR, elemental analysis, mass spectrometry

Research Findings and Notes

  • The synthetic route involving Vilsmeier–Haack formylation followed by oxidation and sulfonamide formation is well-established for pyrazole sulfonamides and can be adapted for 4-Chloro-1-methyl-1H-pyrazole-5-sulfonamide.
  • The compound’s sulfonamide group is introduced via oxidation of intermediates followed by acid-base workup to isolate the sulfonamide salt form.
  • This method offers good yields and purity, suitable for research applications.
  • The compound’s biological activities (antimicrobial, anti-inflammatory, anticancer) are linked to its sulfonamide and pyrazole functionalities, making the synthesis relevant for medicinal chemistry research.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-1-methyl-1H-pyrazole-5-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazoles, sulfonamides, and other heterocyclic compounds .

Mechanism of Action

The mechanism of action of 4-Chloro-1-methyl-1H-pyrazole-5-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzyme function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4-Chloro-1-methyl-1H-pyrazole-5-sulfonamide are compared below with six closely related pyrazole-sulfonamide derivatives. Key differences in substituent positions, electronic effects, and pharmacological profiles are highlighted.

Table 1: Structural and Physicochemical Comparison

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Properties
4-Chloro-1-methyl-1H-pyrazole-5-sulfonamide - C₄H₅ClN₃O₂S 194.63 Cl (C4), CH₃ (N1), SO₂NH₂ (C5) Not reported in evidence
5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonamide 88398-46-3 C₅H₈ClN₃O₂S 209.65 Cl (C5), CH₃ (N1, C3), SO₂NH₂ (C4) Melting point: Not reported
5-Chloro-1-methyl-1H-pyrazole-4-sulfonamide 88398-50-9 C₄H₅ClN₃O₂S 194.63 Cl (C5), CH₃ (N1), SO₂NH₂ (C4) Discontinued commercial product
3-Chloro-4-methoxycarbonyl-1-methylpyrazole-5-sulfonamide - C₆H₇ClN₃O₄S 260.66 Cl (C3), COOMe (C4), SO₂NH₂ (C5) m.p. 125–126°C (synthesized)
1-(4-Chloro-2-fluorophenyl)-1H-pyrazole-5-sulfonamide 2172552-09-7 C₉H₇ClFN₃O₂S 275.69 Cl/F-phenyl (N1), SO₂NH₂ (C5) Not reported
5-Chloro-4-{[(2,4-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole 318248-41-8 C₁₇H₁₃Cl₃N₂S 383.72 Cl (C5), CH₃ (N1), S-linked aryl Complex lipophilic structure

Key Findings:

Positional Isomerism : The sulfonamide group’s position (C4 vs. C5) significantly impacts bioactivity. For example, 5-Chloro-1-methyl-1H-pyrazole-4-sulfonamide (CAS 88398-50-9) is a positional isomer of the target compound but has distinct electronic properties due to altered resonance effects .

Electronic Effects : Electron-withdrawing groups (e.g., Cl, CF₃) enhance stability but reduce solubility. For instance, 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde () shows increased hydrophobicity due to the trifluoromethyl group .

Pharmacological Potential: Pyrazole-sulfonamides with aryl substituents (e.g., 4-(4-Chlorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 4-chlorobenzoate) exhibit antibacterial activity, suggesting that the target compound may share similar mechanisms .

Biological Activity

4-Chloro-1-methyl-1H-pyrazole-5-sulfonamide (CAS No. 1593693-34-5) is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as an enzyme inhibitor and potential therapeutic agent. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.

PropertyValue
Molecular Formula C4_4H6_6ClN3_3O2_2S
Molecular Weight 195.6 g/mol
CAS Number 1593693-34-5
Purity ≥95%

The synthesis of 4-chloro-1-methyl-1H-pyrazole-5-sulfonamide generally involves the reaction of 4-chloro-3-methyl-1H-pyrazole with sulfonamide reagents, often utilizing chlorosulfonic acid as a sulfonating agent. The resulting compound features a sulfonamide group that enhances its solubility and reactivity, making it suitable for various biological applications.

The mechanism of action primarily involves the inhibition of specific enzymes or modulation of receptor activities. This compound can bind to active sites on enzymes, thereby inhibiting their function, or interact with receptors to modulate their signaling pathways .

Anticancer Properties

Research has demonstrated that compounds containing pyrazole scaffolds exhibit significant anticancer activities across various cancer cell lines. For instance, studies indicate that 4-chloro-1-methyl-1H-pyrazole-5-sulfonamide can induce apoptosis in colorectal cancer cell lines (HCT-116 and HT-29) and exhibit cytotoxic effects against metastatic colon cancer cells (SW-620). The compound's ability to elicit cell death through apoptosis and necrosis was highlighted in comparative studies against standard treatments like 5-fluorouracil (5-FU) .

Table: Anticancer Activity Summary

Cell LineCompound Tested% Cell Death (Apoptosis/Necrosis)
HCT-1164-Chloro-1-methyl...35.46% (apoptosis)
SW-6204-Chloro-1-methyl...70% (16.72% apoptosis, 53.52% necrosis)
HT-294-Chloro-1-methyl...Data not specified

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies have shown that pyrazole derivatives can inhibit the growth of various bacteria, including E. coli and S. aureus. The presence of specific functional groups within the pyrazole structure is crucial for enhancing antimicrobial efficacy .

Table: Antimicrobial Activity Overview

Bacterial StrainCompound TestedInhibition Zone (mm)
E. coliVarious pyrazolesVaries by derivative
S. aureusVarious pyrazolesVaries by derivative

Study on Carbonic Anhydrase Inhibition

A recent study highlighted the effectiveness of sulfonamide-based compounds in inhibiting carbonic anhydrase IX (CA IX), which is overexpressed in many tumors. The dual-tail strategy employed in designing these compounds enhanced their binding affinity and inhibitory activity against CA IX, showcasing the potential therapeutic applications of pyrazole-sulfonamides in cancer treatment .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Chloro-1-methyl-1H-pyrazole-5-sulfonamide and its analogs?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as the Vilsmeier-Haack reaction for pyrazole core formation, followed by sulfonamide functionalization. For example, 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl ester can react with acid chlorides or anhydrides to introduce sulfonamide groups. Key parameters include solvent selection (ethanol, methanol), catalysts (e.g., K₂CO₃), and reaction times (9–13 hours), with yields ranging from 77% to 89% . Characterization via IR, ¹H-NMR, and mass spectrometry ensures structural confirmation .

Q. How should researchers handle 4-Chloro-1-methyl-1H-pyrazole-5-sulfonamide safely in the laboratory?

  • Methodological Answer : Follow GHS guidelines for pyrazole derivatives:

  • Use personal protective equipment (PPE) to avoid inhalation or skin contact.
  • Store in a cool, dry place away from ignition sources .
  • In case of exposure, consult a physician immediately and provide the safety data sheet .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Essential techniques include:

  • IR spectroscopy : To confirm functional groups (e.g., sulfonamide S=O stretches near 1350 cm⁻¹) .
  • ¹H-NMR : To verify methyl and chloro substituents on the pyrazole ring .
  • Mass spectrometry : For molecular weight validation and fragmentation pattern analysis .
  • Elemental analysis : To ensure purity (>95%) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of 4-Chloro-1-methyl-1H-pyrazole-5-sulfonamide derivatives?

  • Methodological Answer :

  • Solvent optimization : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to ethanol .
  • Catalyst screening : Transition metal catalysts (e.g., CuCl₂) can accelerate sulfonamide formation .
  • Temperature control : Reactions at 60–80°C reduce side products compared to room temperature .
  • Computational modeling : Use quantum chemical calculations to predict regioselectivity in pyrazole functionalization .

Q. How do structural modifications (e.g., trifluoromethyl groups) impact biological activity?

  • Methodological Answer :

  • Introduce substituents via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .
  • Assess pharmacological activity using in vitro assays (e.g., COX-2 inhibition for anti-inflammatory effects) .
  • Compare ulcerogenic indices of derivatives to balance efficacy and toxicity .

Q. What strategies resolve contradictions in crystallographic data for pyrazole-sulfonamide complexes?

  • Methodological Answer :

  • Single-crystal X-ray diffraction : Refine data using software like APEX2 or SHELXL to resolve ambiguities in bond angles/positions .
  • DFT calculations : Validate experimental structures by matching computed and observed spectral data .
  • Polymorph screening : Explore crystallization conditions (e.g., solvent mixtures) to isolate stable forms .

Q. How can computational tools streamline the design of novel derivatives?

  • Methodological Answer :

  • Reaction path prediction : Use ICReDD’s quantum chemistry-based methods to simulate reaction outcomes .
  • ADMET profiling : Predict pharmacokinetic properties (e.g., solubility, CYP450 interactions) via tools like SwissADME .
  • Docking studies : Map sulfonamide interactions with target proteins (e.g., carbonic anhydrase) to guide synthesis .

Data Contradiction and Validation

Q. How to address discrepancies in reported biological activities of pyrazole-sulfonamide analogs?

  • Methodological Answer :

  • Dose-response curves : Re-evaluate activity across multiple concentrations to identify false positives .
  • Structural reanalysis : Verify compound identity via LC-MS to rule out degradation .
  • Meta-analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers .

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